molecular formula C7H5KOS B3342651 Potassium thiobenzoate CAS No. 28170-13-0

Potassium thiobenzoate

Cat. No. B3342651
M. Wt: 176.28 g/mol
InChI Key: LKFCPWBGBPJDRC-UHFFFAOYSA-M
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Patent
US04461896

Procedure details

(±)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid hydrochloride (26 g) was dissolved in a cold solution of sodium hydroxide (9.6 g) and water (125 ml). The solution was cooled with an ice bath and under vigorous stirring, a solution of sodium hydroxide (4.8 g) and water (60 ml), and chloroacetyl chloride (9.9 ml) were added dropwise. The mixture was stirred for three hours at room temperature and then potassium thiobenzoate (21 g) in water (120 ml) was added. This mixture was stirred at room temperature for eighteen hours, cooled in an ice bath to 0°, and then acidified with concentrated hydrochloric acid. The product was extracted with chloroform and the extract dried over magnesium sulfate and concentrated to yield (±)-1-(2-benzoylthio-1-oxoethyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid; yield 29 g, m.p. 164°-168°.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
4.8 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH:3]1[C:12]([OH:14])=[O:13].Cl[CH2:16][C:17](Cl)=[O:18].[C:20]([O-:28])(=[S:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[K+].Cl>[OH-].[Na+].O>[C:20]([S:27][CH2:16][C:17]([N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][CH:3]1[C:12]([OH:14])=[O:13])=[O:18])(=[O:28])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
Cl.N1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
9.6 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)[O-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
9.9 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
4.8 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled with an ice bath and under vigorous stirring
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for eighteen hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath to 0°
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)SCC(=O)N1C(CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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